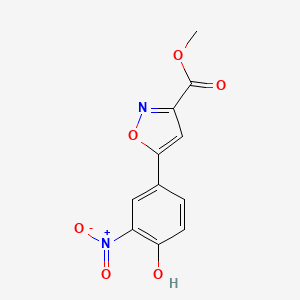
O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride is a chemical compound with the molecular formula C6H5F2NO·HCl. It is a derivative of hydroxylamine, where the hydroxylamine group is bonded to a 2,4-difluorophenyl group. This compound is often used in organic synthesis and various chemical reactions due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride typically involves the reaction of 2,4-difluoroaniline with hydroxylamine hydrochloride under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or other purification techniques.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, electrodialysis coupled with oxime hydrolysis reactions can be employed to produce hydroxylamine derivatives, including this compound .
Análisis De Reacciones Químicas
Types of Reactions
O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions typically involve the use of bases or acids to facilitate the reaction.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and hydrazones.
Biology: It is used in the study of enzyme mechanisms and as a probe for detecting reactive oxygen species.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride involves its ability to act as a nucleophile, reacting with electrophilic centers in various substrates. The hydroxylamine group can form stable intermediates with carbonyl compounds, leading to the formation of oximes and hydrazones. These reactions are often catalyzed by acids or bases, which facilitate the nucleophilic attack and subsequent formation of the desired products .
Comparación Con Compuestos Similares
Similar Compounds
O-(2,4-Dichlorobenzyl)hydroxylamine Hydrochloride: Similar in structure but with chlorine atoms instead of fluorine.
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Hydrochloride: Contains multiple fluorine atoms on the benzyl group.
Uniqueness
O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride is unique due to the presence of fluorine atoms, which can significantly alter the compound’s reactivity and stability. Fluorine atoms are highly electronegative, which can influence the electronic properties of the compound and make it more reactive in certain chemical reactions. This makes it a valuable reagent in organic synthesis and other applications.
Propiedades
Fórmula molecular |
C6H6ClF2NO |
|---|---|
Peso molecular |
181.57 g/mol |
Nombre IUPAC |
O-(2,4-difluorophenyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C6H5F2NO.ClH/c7-4-1-2-6(10-9)5(8)3-4;/h1-3H,9H2;1H |
Clave InChI |
VULKGJNLFGRIGL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)F)ON.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2-[(Dimethylamino)methylidene]cyclopentylidene}propanedinitrile](/img/structure/B13698277.png)

![O-[4-(tert-Butyl)phenyl]hydroxylamine](/img/structure/B13698286.png)






![5-(Hydroxymethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B13698336.png)



![5-[3-Fluoro-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13698361.png)
